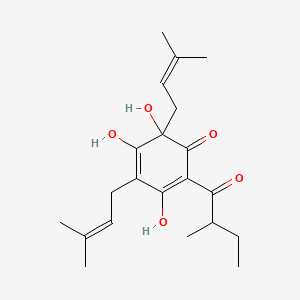

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

Beschreibung

Eigenschaften

IUPAC Name |

3,5,6-trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-7-14(6)17(22)16-18(23)15(9-8-12(2)3)19(24)21(26,20(16)25)11-10-13(4)5/h8,10,14,23-24,26H,7,9,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXMPKMQIKGJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953705 | |

| Record name | 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31769-65-0 | |

| Record name | Adhumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031769650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Supercritical Carbon Dioxide Extraction

Supercritical CO₂ extraction is the industry standard for obtaining α-acids, including adhumulone, from hop cones. This method leverages CO₂ in a supercritical state (31.1°C, 73.9 bar) to solubilize hydrophobic compounds while preserving thermolabile constituents. A typical protocol involves:

-

Feedstock Preparation : Dried hop cones are milled to a particle size of 0.5–1.0 mm to maximize surface area.

-

Extraction Conditions : CO₂ is pressurized to 250–350 bar at 40–60°C for 2–4 hours, achieving a yield of 15–20% α-acids by mass.

-

Fractional Separation : The extract is fractionated by reducing pressure to isolate α-acids from β-acids and essential oils.

Adhumulone constitutes 15–20% of the total α-acid fraction, alongside humulone and cohumulone.

Table 1: Comparative Efficiency of Supercritical CO₂ Extraction

| Parameter | Value Range | Impact on Adhumulone Yield |

|---|---|---|

| Pressure | 250–350 bar | Positive correlation |

| Temperature | 40–60°C | Inverse above 55°C |

| Extraction Time | 2–4 hours | Diminishing returns post 3h |

| Particle Size | 0.5–1.0 mm | Critical for permeability |

Aqueous Alkaline Extraction

Aqueous alkaline extraction is a cost-effective alternative for laboratories without supercritical infrastructure. Hops are treated with a 0.1–1.0 M potassium carbonate (K₂CO₃) solution at pH 9.0–10.0, which deprotonates α-acids into water-soluble humulates. Key steps include:

-

Phase Separation : The alkaline mixture is stirred at 1,000 rpm for 5–30 minutes, forming an emulsion. Centrifugation separates the aqueous phase (containing humulates) from the resinous phase (lupulones, lipids).

-

Precipitation : Adding magnesium chloride (MgCl₂) or calcium chloride (CaCl₂) precipitates magnesium/calcium humulates, which are filtered and washed.

This method achieves 70–80% recovery of α-acids but requires subsequent purification to isolate adhumulone.

Purification of Adhumulone

Complexation with o-Phenylenediamine

Adhumulone is isolated from α-acid mixtures via selective complexation. A solution of α-acids in toluene is heated with o-phenylenediamine (0.2:1 molar ratio) at 80°C, forming a crystalline complex. The complex is filtered, washed with cold toluene, and dissociated using 2 N hydrochloric acid to liberate pure adhumulone. This method achieves >98% purity but is limited to small-scale applications.

Table 2: Optimization of Complexation Parameters

| Parameter | Optimal Value | Effect on Purity |

|---|---|---|

| Molar Ratio (Acid:OPD) | 1:0.2 | Maximizes complex yield |

| Dissociation pH | 1.5–2.0 | Prevents degradation |

| Washing Solvent | Cold toluene | Removes unreacted OPD |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 reversed-phase column (250 × 21.2 mm, 5 µm) resolves adhumulone from other α-acids. A gradient of acetonitrile (40–70%) in 0.1% phosphoric acid at 10 mL/min elutes adhumulone at 12–14 minutes. Fractions are lyophilized to obtain a pale yellow solid with 95–99% purity.

Chemical Synthesis Approaches

Biomimetic Synthesis from Prenylated Precursors

Adhumulone’s biosynthesis in hops involves prenylation of phloroglucinol derivatives. A laboratory-scale synthesis mimics this pathway:

-

Prenylation : 2-Methylbutanoylphloroglucinol is reacted with 3-methyl-2-buten-1-ol in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) at −20°C.

-

Cyclization : The prenylated intermediate undergoes acid-catalyzed (HCl/MeOH) cyclization to form the cyclohexadienone core.

-

Oxidation : Selective oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the C-1 ketone.

This 8-step process achieves 5–8% overall yield, making it impractical for large-scale production.

Solid-Phase Synthesis

Solid-phase synthesis on Wang resin enables rapid assembly of adhumulone’s acylated backbone. Key reactions include:

-

Resin Loading : Phloroglucinol is attached via a photolabile linker.

-

Stepwise Acylation : 2-Methylbutanoyl and 3-methylbut-2-enyl groups are added using DIC/HOBt coupling.

-

Cleavage : UV irradiation releases the product, which is purified by flash chromatography.

This method produces milligram quantities with >90% purity but requires specialized equipment.

Industrial-Scale Production

Continuous Isomerization Processes

Industrial production often integrates adhumulone isolation with isomerization to iso-α-acids. A patented method involves:

-

Alkaline Isomerization : Humulates (pH 12.0) are boiled at 100°C for 60–90 minutes, converting 85–90% of α-acids to iso-α-acids.

-

Cation Exchange : Magnesium isohumulate is treated with a macroporous cation exchange resin (e.g., Amberlite IR-120) to recover free isohumulone.

Adhumulone’s isomer, iso-adhumulone, is stabilized as a 10% (w/w) glucose syrup for brewing applications.

Membrane-Based Separation

Recent advances employ ultrafiltration (UF) membranes (10 kDa MWCO) to concentrate adhumulone from hop extracts. UF reduces solvent use by 60% and increases throughput to 500 L/h, achieving 95% α-acid retention.

Quality Control and Analytical Methods

Analyse Chemischer Reaktionen

Types of Reactions

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one undergoes several types of chemical reactions, including:

Isomerization: During the brewing process, adhumulone isomerizes to form iso-adhumulone, which is more soluble and contributes to the bitterness of beer.

Common Reagents and Conditions

Isomerization: This reaction typically occurs during the boiling of hops in the wort, under slightly acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Adhumulone has been identified as a selective inhibitor of human aldo-keto reductase 1B10 (AKR1B10), an enzyme that is often upregulated in several types of cancer and is implicated in promoting carcinogenesis.

Case Studies

- In vitro studies have demonstrated that Adhumulone effectively inhibits the growth of cancer cells by targeting AKR1B10. This suggests a promising avenue for developing new cancer therapies focusing on this compound's mechanisms .

Antimicrobial Activity

Adhumulone exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Research Findings

- Studies indicate that the compound can inhibit the growth of various pathogenic bacteria and fungi. This property is particularly relevant in the context of increasing antibiotic resistance .

Potential Applications

- The antimicrobial effects could be harnessed in food preservation and therapeutic formulations aimed at combating infections caused by resistant strains .

Brewing Industry Applications

As one of the primary alpha acids found in hops, Adhumulone plays a significant role in the brewing industry.

Role in Beer Production

- During the brewing process, Adhumulone undergoes isomerization to form iso-alpha acids, which contribute to the bitterness and flavor profile of beer. This transformation is influenced by factors such as boiling time and temperature .

Quality Control

- Understanding the behavior of Adhumulone during brewing can aid brewers in optimizing their processes for better flavor outcomes and product consistency.

Adhumulone can undergo various chemical reactions:

Wirkmechanismus

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one exerts its effects by inhibiting the enzyme aldo-keto-reductase 1B10 (AKR1B10). This enzyme is involved in the detoxification of endogenous and xenobiotic carbonyl compounds and is upregulated in various types of cancer . By inhibiting AKR1B10, adhumulone can potentially treat RAS-dependent malignancies .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Key NMR Regions for Substituent Analysis

| Region | Proton Positions | Structural Influence |

|---|---|---|

| A | 39–44 | Sensitivity to acyl group branching (2- vs. 3-methyl) |

| B | 29–36 | Prenyl group conformation and electronic effects |

Biologische Aktivität

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one, also known as (6R)-Humulon or α-Humulone, is a compound derived from hops (Humulus lupulus). This compound is notable for its diverse biological activities, particularly in the fields of pharmacology and nutrition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C21H30O5

- Molar Mass : 362.46 g/mol

- Density : 1.157 g/cm³ (20 ºC)

- Melting Point : 65-66.5 °C

- Boiling Point : Approximately 414.06 °C

- pKa : 4.50 (predicted)

Antioxidant Properties

Research indicates that 3,5,6-trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This property is crucial for protecting cells from damage that can lead to chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. In studies involving osteoblast proliferation in osteoporosis models, it was found to significantly increase serum osteocalcin and alkaline phosphatase levels while reducing tartrate-resistant acid phosphatase expression . These findings suggest that it may play a role in bone health by modulating inflammatory pathways.

Antimicrobial Activity

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one has shown antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for further research in developing natural antimicrobial agents.

Study on Osteoblast Proliferation

A study conducted on rats with retinoic acid-induced osteoporosis revealed that treatment with the compound led to:

- Increased levels of serum osteocalcin (BGP) : Indicative of enhanced bone formation.

- Elevated alkaline phosphatase (AKP) levels: A marker for osteoblast activity.

- Reduced expression of TRACP : Suggesting decreased bone resorption.

This study highlights the potential of the compound in managing osteoporosis and promoting bone health .

Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant capacity of the compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a strong capacity to neutralize free radicals, supporting its use as a dietary supplement for oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Q & A

Basic: What established methods are used to isolate and purify this compound from natural sources?

Answer: Isolation typically involves differential pH extraction followed by countercurrent chromatography (CCC). For example, (–)-humulone (a structurally related compound) was isolated from hops using differential pH to separate acidic fractions, followed by CCC to achieve ≥95% purity . Key steps include:

- pH-based partitioning : Adjusting pH to selectively precipitate or solubilize target compounds.

- CCC optimization : Using solvent systems like hexane/ethyl acetate/methanol/water to exploit polarity differences.

- Crystallization : Slow evaporation of solvents (e.g., tert-butyl methyl ether) with chiral resolving agents (e.g., (1R,2R)-diaminocyclohexane) to obtain crystals for structural validation .

Basic: How is the molecular structure of this compound experimentally characterized?

Answer: A combination of spectroscopic and crystallographic methods is employed:

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths, angles, and stereochemistry. SHELX is widely used due to its robustness in handling small-molecule data .

- NMR and MS : High-resolution NMR (e.g., , , COSY, HMBC) identifies functional groups and substituents. Mass spectrometry (HRMS) confirms molecular weight (e.g., CHO for related derivatives ).

- Optical rotation : Measures enantiomeric purity (e.g., [α] = -197.7 for (–)-humulone in methanol ).

Advanced: What strategies resolve stereochemical uncertainties in this compound?

Answer:

- Chiral crystallization : Co-crystallization with enantiopure agents (e.g., (1R,2R)-diaminocyclohexane) allows absolute configuration determination via X-ray anomalous scattering .

- Comparative analysis : Cross-referencing with structurally similar compounds in databases like the Dictionary of Natural Products (e.g., C-10116, a derivative with analogous prenyl groups ).

- Chiral chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and assess purity.

Advanced: How can researchers address contradictions in reported physicochemical data (e.g., melting points)?

Answer: Discrepancies often arise from polymorphism or impurities. Methodological solutions include:

- Repetition under controlled conditions : Re-isolate the compound using stringent protocols (e.g., inert atmosphere, HPLC-grade solvents).

- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions.

- Co-crystallization : As seen in (–)-humulone, forming salts with defined stoichiometry (e.g., 1:1 diaminocyclohexane complex) ensures consistent melting points .

Basic: What key functional groups and spectroscopic signatures are observed in this compound?

Answer: Critical groups include:

- β-Triketone system : IR C=O stretches near 1700–1750 cm; NMR signals at δ 190–210 ppm.

- Prenyl side chains : NMR signals for allylic methyl groups (δ 1.6–1.8 ppm) and olefinic protons (δ 5.1–5.3 ppm) .

- Hydroxyl groups : Broad NMR peaks at δ 4.5–6.0 ppm; exchange with DO confirms presence.

Advanced: What computational approaches model the reactivity or bioactivity of this compound?

Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes in biosynthetic pathways).

- DFT calculations : Density functional theory optimizes geometry and calculates thermodynamic stability of tautomers or conformers.

- Molecular dynamics (MD) : Simulates solvation effects and conformational flexibility in aqueous or lipid environments.

Advanced: How does the compound’s stability under varying experimental conditions (pH, temperature) impact data reproducibility?

Answer:

- pH sensitivity : The β-triketone moiety may undergo keto-enol tautomerism, altering reactivity. Buffered solutions (pH 6–8) are recommended for kinetic studies.

- Thermal degradation : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) identifies degradation products via LC-MS.

- Light exposure : UV/Vis spectroscopy monitors photooxidation of conjugated dienes in the cyclohexadienone core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.